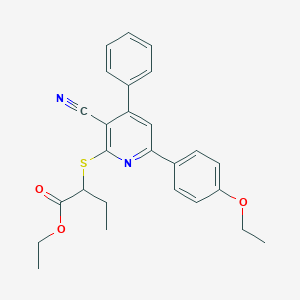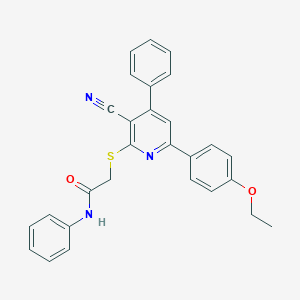
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide typically involves the reaction of 4-tert-butylbenzyl chloride with 3-methylbenzoic acid hydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
作用機序
The mechanism of action of 4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-[(4-Tert-butylphenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
4-Tert-butylbenzyl 5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the specific positioning of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for specific applications.
特性
分子式 |
C20H22N2OS |
|---|---|
分子量 |
338.5g/mol |
IUPAC名 |
2-[(4-tert-butylphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H22N2OS/c1-14-6-5-7-16(12-14)18-21-22-19(23-18)24-13-15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3 |
InChIキー |
ZPUUNOYTHXECSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B418306.png)
![2-[(Cyclohexylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B418309.png)

![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B418314.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B418315.png)
![3-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-N-(3,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418318.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(4-ethoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418320.png)
![2-[(2-Chlorobenzyl)sulfanyl]-6-(4-ethoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B418321.png)

![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B418323.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B418324.png)


